Cas no 1805568-85-7 (2-Bromo-3-chloromethyl-4-cyanophenylacetic acid)
2-Bromo-3-chloromethyl-4-cyanophenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid
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- Inchi: 1S/C10H7BrClNO2/c11-10-6(3-9(14)15)1-2-7(5-13)8(10)4-12/h1-2H,3-4H2,(H,14,15)
- InChI Key: PZCCAVGQOOLZGN-UHFFFAOYSA-N
- SMILES: BrC1C(CCl)=C(C#N)C=CC=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.2
- Topological Polar Surface Area: 61.1
2-Bromo-3-chloromethyl-4-cyanophenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023570-1g |
2-Bromo-3-chloromethyl-4-cyanophenylacetic acid |
1805568-85-7 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
2-Bromo-3-chloromethyl-4-cyanophenylacetic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid
Introduction to 2-Bromo-3-chloromethyl-4-cyanophenylacetic Acid (CAS No. 1805568-85-7)
2-Bromo-3-chloromethyl-4-cyanophenylacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1805568-85-7, features a phenylacetic acid backbone modified with bromo, chloromethyl, and cyano substituents. These functional groups contribute to its unique reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid consists of a benzene ring substituted at the 2-position with a bromine atom, the 3-position with a chloromethyl group, and the 4-position with a cyano group. The presence of these electron-withdrawing and electron-donating groups creates a complex interplay of electronic effects, which influences its chemical behavior and reactivity. This compound is particularly interesting for its potential applications in medicinal chemistry, where such structural motifs are often explored for their pharmacological properties.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid make it a promising candidate for further investigation in this context. For instance, the bromo and chloromethyl groups can participate in various chemical transformations, including cross-coupling reactions, which are widely used in drug synthesis. The cyano group introduces a strong electron-withdrawing effect, which can influence the compound's interactions with biological targets.
One of the most compelling aspects of 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid is its potential as a building block for more complex molecules. Researchers have utilized similar structural scaffolds to develop kinase inhibitors, receptor antagonists, and other therapeutic agents. The ability to modify this compound further allows chemists to fine-tune its properties, such as solubility, bioavailability, and target specificity. This flexibility is crucial in drug discovery, where the optimization of molecular structure can significantly impact the efficacy of a therapeutic intervention.
Recent studies have highlighted the importance of phenylacetic acid derivatives in medicinal chemistry. These compounds often exhibit potent biological activity due to their ability to interact with specific enzymes and receptors. For example, derivatives of phenylacetic acid have been shown to inhibit proteases involved in cancer progression or to modulate neurotransmitter systems relevant to neurological disorders. The presence of bromo and chloromethyl groups in 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid may enhance its binding affinity to certain biological targets, making it an attractive scaffold for drug development.
The synthesis of 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid involves multi-step organic reactions that require careful control of reaction conditions. The introduction of each substituent—bromo at the 2-position, chloromethyl at the 3-position, and cyano at the 4-position—must be carried out with precision to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound in higher yields and purities, which is essential for both research and industrial applications.
In addition to its pharmaceutical potential, 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid may find applications in materials science and agrochemicals. Its unique structural features could be exploited to develop novel polymers or pesticides with enhanced properties. The ability to functionalize this compound at multiple positions allows for the creation of diverse derivatives with tailored characteristics.
The ongoing research into 2-Bromo-3-chloromethyl-4-cyanophenylacetic acid underscores its significance as a versatile chemical entity. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for human diseases. The combination of its structural complexity and functional diversity makes it a compelling subject for further investigation by chemists and biologists alike.
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